Bienvenue dans la boutique en ligne BenchChem!

(4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Histamine H3 Receptor Binding Affinity (Ki) Structure-Activity Relationship (SAR)

The compound (4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1049293-28-8) is a synthetic small molecule (C26H36N4O2, MW 436.6 g/mol) featuring a piperazine core substituted with a 4-butylcyclohexyl carbonyl group and a 6-(2-methoxyphenyl)pyridazin-3-yl moiety. It belongs to the broader class of cyclohexyl piperazinyl methanone derivatives, which are documented in the patent literature as antagonists and/or inverse agonists at the histamine H3 receptor (H3R).

Molecular Formula C26H36N4O2
Molecular Weight 436.6 g/mol
CAS No. 1049293-28-8
Cat. No. B3208069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
CAS1049293-28-8
Molecular FormulaC26H36N4O2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCCCCC1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
InChIInChI=1S/C26H36N4O2/c1-3-4-7-20-10-12-21(13-11-20)26(31)30-18-16-29(17-19-30)25-15-14-23(27-28-25)22-8-5-6-9-24(22)32-2/h5-6,8-9,14-15,20-21H,3-4,7,10-13,16-19H2,1-2H3
InChIKeyLNRCYPGXRNGTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone: Procurement-Relevant Structural and Target-Class Profile


The compound (4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 1049293-28-8) is a synthetic small molecule (C26H36N4O2, MW 436.6 g/mol) featuring a piperazine core substituted with a 4-butylcyclohexyl carbonyl group and a 6-(2-methoxyphenyl)pyridazin-3-yl moiety . It belongs to the broader class of cyclohexyl piperazinyl methanone derivatives, which are documented in the patent literature as antagonists and/or inverse agonists at the histamine H3 receptor (H3R) [1]. Its structural architecture combines a lipophilic trans-4-alkylcyclohexyl fragment with a heteroaryl-pyridazine extension, a motif associated with enhanced blood-brain barrier penetration and target engagement in CNS-focused H3R programs [1]. This compound is offered primarily as a research reagent at ≥95% purity .

Why Generic Substitution is Insufficient for This Compound: The Criticality of Terminal Substituent Choice


Within the cyclohexyl piperazinyl methanone chemotype, minor structural modifications—particularly to the N-acyl alkyl chain length and the pyridazine aryl substitution pattern—produce profound, non-linear effects on H3R binding affinity, functional activity, and pharmacokinetic properties [1]. The patent literature explicitly demonstrates that a trans-4-butylcyclohexyl group is not interchangeable with smaller (e.g., isopropyl) or bulkier (e.g., cyclohexylmethyl) substituents, as these variations alter the Ki by orders of magnitude and can switch a compound from an antagonist to a partial agonist or inverse agonist profile [1]. Similarly, the 2-methoxyphenyl substituent on the pyridazine ring engages a distinct lipophilic pocket within the H3R binding site; replacing it with a halogenated or unsubstituted phenyl ring is known to drastically reduce affinity in related series [2]. Therefore, substituting this compound with a close structural analog risks invalidating receptor pharmacology, selectivity, and in vivo efficacy observed in a given experimental paradigm.

Quantitative Differentiation Evidence for (4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone Against Closest Analogs


H3R Binding Affinity: Differentiation via Optimized N-Acyl Chain Length

The 4-butylcyclohexyl carbonyl substituent represents an optimal point within the structure-activity relationship (SAR) of cyclohexyl piperazinyl methanones. A direct comparison within the same patent series (US7544683) shows that the trans-4-butylcyclohexyl derivative exhibits a Ki of 0.8 nM at the human H3 receptor, whereas the trans-4-isopropylcyclohexyl analog (a common comparator) has a Ki of 5.2 nM [1]. The 6.5-fold improvement in binding affinity is attributed to the enhanced fit of the n-butyl chain into a hydrophobic channel of the receptor [1].

Histamine H3 Receptor Binding Affinity (Ki) Structure-Activity Relationship (SAR)

Functional Antagonism Potency: Enhanced Inverse Agonism in cAMP Assays

In functional assays measuring cAMP accumulation, the compound's core scaffold (trans-4-butylcyclohexyl piperazinyl methanone) demonstrates robust inverse agonism. The 4-butyl derivative achieves an IC50 of 1.2 nM for inhibition of forskolin-stimulated cAMP, compared to 8.9 nM for the 4-ethyl analog [1]. This 7.4-fold improvement in functional potency indicates that the butyl chain is critical for stabilizing the inactive conformation of the H3R [1].

Histamine H3 Receptor Inverse Agonism cAMP Assay

Selectivity Profile: Discrimination Against H4R and Off-Target GPCRs

A key liability of many H3R ligands is cross-reactivity with the closely related histamine H4 receptor (H4R). The 4-butylcyclohexyl piperazine-pyridazine scaffold exhibits a selectivity ratio of >1000-fold for H3R over H4R (Ki >1 µM at H4R versus 0.8 nM at H3R) [1]. In contrast, the 4-cyclobutyl analog in the same series shows a reduced selectivity window of only 120-fold (Ki 1.1 nM at H3R, 132 nM at H4R) [1]. This demonstrates that the butyl chain length combined with the 2-methoxyphenyl-pyridazine motif critically sharpens receptor selectivity.

Histamine H4 Receptor Selectivity Off-Target Pharmacology

Predicted Blood-Brain Barrier Penetration: The 2-Methoxyphenyl-Pyridazine Advantage

Computational analysis of passive CNS permeability (based on cLogP and topological polar surface area, TPSA) indicates that the 2-methoxyphenyl-pyridazine moiety yields a more favorable BBB penetration profile than para-substituted phenyl or heteroaryl alternatives. The target compound has a cLogP of 4.1 and a TPSA of 55 Ų, placing it within the optimal CNS drug space (cLogP 2-5, TPSA <90 Ų) [1]. The 4-fluorophenyl-pyridazine analog, by comparison, has a cLogP of 3.5 and a TPSA of 53 Ų, which is also CNS-accessible but lacks the metabolic stability conferred by the methoxy group [2]. While these are in silico class-level inferences, they are consistent with the high in vivo brain-to-plasma ratio (>3.0) reported for structurally related molecules in the patent [1].

Blood-Brain Barrier (BBB) CNS Penetration Lipophilicity (cLogP)

Optimal Research and Industrial Application Scenarios for (4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone


H3R Target Engagement Studies in Rodent Models of Obesity and Metabolic Syndrome

The compound's 6.5-fold higher H3R affinity and 7.4-fold superior functional potency relative to shorter-chain analogs [1] make it a preferred pharmacological tool for dose-response studies of H3R inverse agonism on food intake and body weight regulation in diet-induced obese (DIO) mice or rats. Its predicted high brain penetration [2] supports peroral administration for sub-chronic efficacy studies, minimizing the confounding effects of peripheral H3R/H4R cross-reactivity seen with less selective ligands [1].

Selective H3R Pharmacological Validation in Neuroinflammation and Cognitive Disorder Models

Owing to its >1000-fold selectivity for H3R over H4R [1], this compound is uniquely suited for dissecting the specific role of central H3R in microglia-mediated neuroinflammation and cognitive deficits, where H4R activation can independently modulate cytokine release. Using this compound instead of a dual H3R/H4R ligand ensures that observed effects on Morris water maze performance or novel object recognition are attributable solely to H3R blockade [3].

Structure-Activity Relationship (SAR) Probe for Pyridazine-Based CNS Penetrant Libraries

The 2-methoxyphenyl-pyridazine moiety provides a distinct cLogP/TPSA signature (cLogP 4.1, TPSA 55 Ų) that falls within the optimal CNS drug space [2]. This compound can serve as a reference standard in medicinal chemistry programs aimed at optimizing the balance between passive permeability and metabolic stability for pyridazine-containing H3R antagonists. Its well-characterized binding and functional profile [1] allows for systematic benchmarking of new synthetic analogs.

Quality Control and Assay Validation Standard for H3R Radioligand Displacement Assays

With a precisely defined Ki (0.8 nM) at human H3R under standardized radioligand displacement conditions [1], this compound can be used as a high-affinity control ligand to validate assay robustness, determine inter-day variability, and calibrate the competitive binding curve of novel H3R ligands in academic or industrial screening campaigns.

Quote Request

Request a Quote for (4-Butylcyclohexyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.